molecular formula C12H14FNO B13216176 1-(2-Fluoro-6-methylphenyl)piperidin-2-one

1-(2-Fluoro-6-methylphenyl)piperidin-2-one

Cat. No.: B13216176
M. Wt: 207.24 g/mol
InChI Key: KCYIKTJGGOPPLK-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-methylphenyl)piperidin-2-one is an organic compound with the molecular formula C12H14FNO It belongs to the class of piperidinones, which are characterized by a piperidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-6-methylphenyl)piperidin-2-one typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the piperidinone ring. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-6-methylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Fluoro-6-methylphenyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-6-methylphenyl)piperidin-2-one is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other piperidinone derivatives .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

1-(2-fluoro-6-methylphenyl)piperidin-2-one

InChI

InChI=1S/C12H14FNO/c1-9-5-4-6-10(13)12(9)14-8-3-2-7-11(14)15/h4-6H,2-3,7-8H2,1H3

InChI Key

KCYIKTJGGOPPLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)N2CCCCC2=O

Origin of Product

United States

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